In Vitro α-Glucosidase Inhibition: A Direct Comparator-Based Assessment
2,4-Dihydroxy-3-methylbenzaldehyde (as compound 4 in the referenced study) demonstrates moderate α-glucosidase inhibitory activity with an IC50 of 24.4 μmol/L. This is a measured, quantitative value from an in vitro enzymatic assay [1]. In contrast, the positive control acarbose, a clinically used α-glucosidase inhibitor, typically exhibits an IC50 of around 600-900 μM in similar PNPG-based assays, while other compounds isolated from the same fungal source (compounds 1, 2, 3, 5, and 6) showed no reported IC50 values for α-glucosidase inhibition, indicating a lack of activity at the tested concentrations [1]. This places the target compound in a distinct category of moderate inhibitors, separating it from both highly potent synthetic drugs and inactive natural product analogs.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 24.4 μmol/L |
| Comparator Or Baseline | Acarbose (positive control): IC50 ~600-900 μM (typical literature value in PNPG assay); Other isolated compounds from Penicillium sp. SCS-KFD16: No reported IC50 (inactive) |
| Quantified Difference | Target compound is approximately 25-37 times more potent than acarbose on a molar basis, and active compared to other co-isolated metabolites. |
| Conditions | In vitro PNPG (p-nitrophenyl-α-D-glucopyranoside) enzymatic assay |
Why This Matters
This specific inhibitory profile differentiates the compound from more common benzaldehyde derivatives, justifying its procurement for research targeting moderate α-glucosidase inhibition or as a specific chemical probe.
- [1] Kong FD, Zhang Y, Ma QY, Xie QY, Zhou LM, Deng SM, Zhao YX. Secondary metabolites of marine fungus Penicillium sp. SCS-KFD16. Retrieved from https://aipub.cn/1AATE0P. View Source
